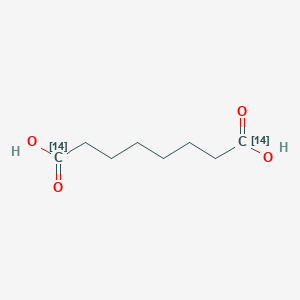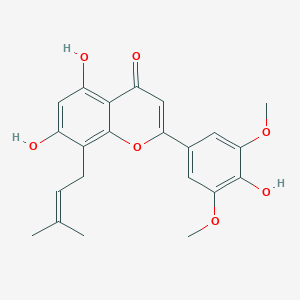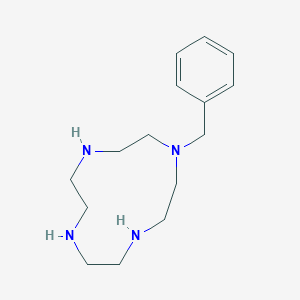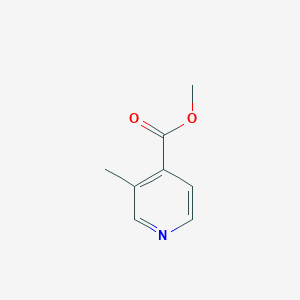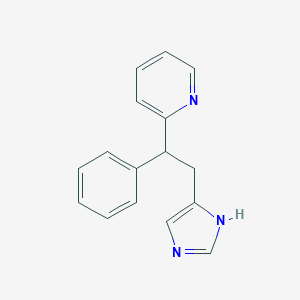
2-(2-(1H-Imidazol-4-yl)-1-phenylethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is a complex organic compound that features a pyridine ring substituted with an imidazole and phenylethyl group. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological and chemical properties. The presence of both pyridine and imidazole rings in its structure makes it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with an imidazole derivative under controlled conditions. The reaction often requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as the use of environmentally benign solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to an imidazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce imidazoline derivatives .
Scientific Research Applications
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in metal coordination complexes.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- exerts its effects involves interactions with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The pyridine ring can participate in π-π stacking interactions, which are important in drug-receptor binding .
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 2-(2-(1H-imidazol-4-yl)-1-methylethyl)-
- Pyridine, 2-(2-(1H-imidazol-4-yl)-1-ethyl)-
- Pyridine, 2-(2-(1H-imidazol-4-yl)-1-propyl)-
Uniqueness
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is unique due to the presence of a phenylethyl group, which enhances its lipophilicity and potential for crossing biological membranes. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications .
Properties
CAS No. |
122027-55-8 |
|---|---|
Molecular Formula |
C16H15N3 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-[2-(1H-imidazol-5-yl)-1-phenylethyl]pyridine |
InChI |
InChI=1S/C16H15N3/c1-2-6-13(7-3-1)15(10-14-11-17-12-19-14)16-8-4-5-9-18-16/h1-9,11-12,15H,10H2,(H,17,19) |
InChI Key |
LSWUZXAGBNEFTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CC=CC=N3 |
Synonyms |
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


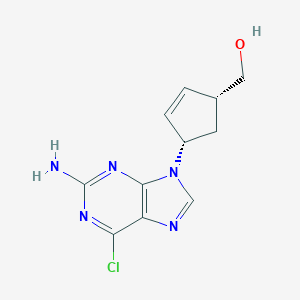
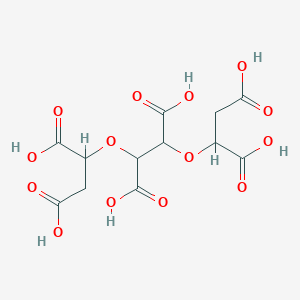
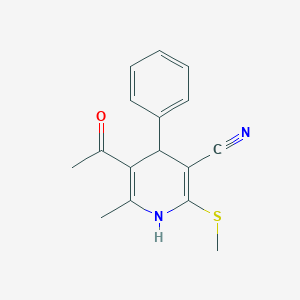
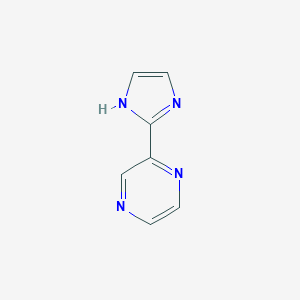
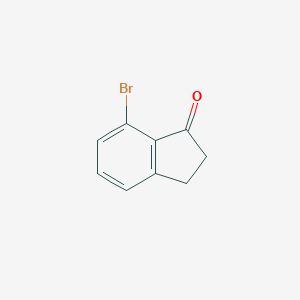

![(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carbaldehyde](/img/structure/B39923.png)
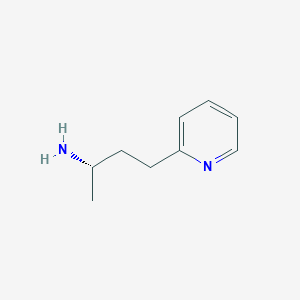
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)
